Ethyl 2-hydroxy-5-(trifluoromethyl)benzoate
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Overview
Description
Ethyl 2-hydroxy-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H9F3O3. It is a derivative of benzoic acid, where the ethyl ester is substituted with a hydroxyl group at the 2-position and a trifluoromethyl group at the 5-position. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Mechanism of Action
Mode of Action
It is known that benzylic compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Action Environment
It is known that environmental factors such as temperature, ph, and the presence of other chemicals can affect the stability and efficacy of many compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-hydroxy-5-(trifluoromethyl)benzoate typically involves the esterification of 2-hydroxy-5-(trifluoromethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-hydroxy-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 2-oxo-5-(trifluoromethyl)benzoate.
Reduction: The ester group can be reduced to the corresponding alcohol, ethyl 2-hydroxy-5-(trifluoromethyl)benzyl alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Ethyl 2-oxo-5-(trifluoromethyl)benzoate.
Reduction: Ethyl 2-hydroxy-5-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-hydroxy-5-(trifluoromethyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications, including anti-inflammatory and anticancer agents.
Comparison with Similar Compounds
Methyl 2-hydroxy-5-(trifluoromethyl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-hydroxy-4-(trifluoromethyl)benzoate: Similar structure but with the trifluoromethyl group at the 4-position instead of the 5-position.
Ethyl 2-hydroxy-5-(difluoromethyl)benzoate: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness: this compound is unique due to the specific positioning of the trifluoromethyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group at the 5-position enhances the compound’s stability and reactivity compared to its analogs .
Properties
IUPAC Name |
ethyl 2-hydroxy-5-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-2-16-9(15)7-5-6(10(11,12)13)3-4-8(7)14/h3-5,14H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFAQSXOEJFNGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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